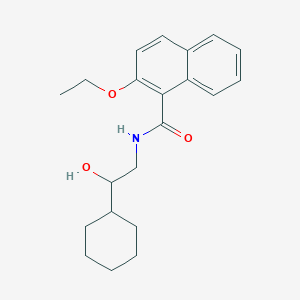

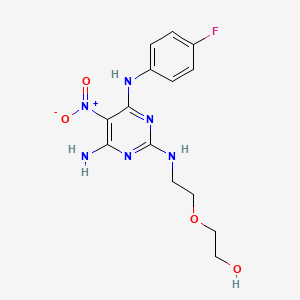

N-(2-cyclohexyl-2-hydroxyethyl)-2-ethoxy-1-naphthamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-cyclohexyl-2-hydroxyethyl)-2-ethoxy-1-naphthamide, also known as CHE-Na, is a chemical compound that has gained attention in the scientific community due to its potential use in various research applications. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. In

Aplicaciones Científicas De Investigación

Synthesis and Characterization

- Synthesis of Derivatives: A study focused on the synthesis and characterization of N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives, including those with naphthalene substituents. These compounds were analyzed using elemental analyses, IR spectroscopy, and 1H-NMR spectroscopy. One derivative was further characterized by X-ray diffraction, revealing its crystal structure and molecular conformation stabilized by an intramolecular hydrogen bond (Özer et al., 2009).

Chemical Reactions and Mechanisms

- Photochemical Additions: Research on N-(Cyclohexyl)dimethylketenimine demonstrated its photoreaction with p-benzoquinone and p-naphthoquinone, forming adducts through a proposed mechanism involving addition and rearrangement (Ishibe & Yamaguchi, 1973).

- Cycloaddition Reactions: A study described the ruthenium-catalyzed cycloaddition of propargylic alcohols with phenol derivatives via allenylidene intermediates, leading to the formation of 1H-naphtho[2,1-b]pyrans and 4H-1-benzopyrans. This reaction showcases the utility of allenylidene ligands in catalytic processes (Nishibayashi et al., 2002).

Environmental and Biological Applications

- Degradation of Polycyclic Aromatic Hydrocarbons: A comprehensive study on the anaerobic degradation of polycyclic aromatic hydrocarbons (PAHs), including naphthalene derivatives, demonstrated their breakdown in microcosm studies with various electron acceptors. This research provides insight into the bioremediation potential of naphthalene derivatives in contaminated environments (Meckenstock et al., 2004).

Materials Science

- Electron Transporting Materials: A study introduced a nonfullerene electron transporting material based on naphthalene diimide (NDI) small molecules for high-performance perovskite solar cells. This research highlights the application of naphthalene derivatives in the development of efficient and stable solar cells (Jung et al., 2018).

Propiedades

IUPAC Name |

N-(2-cyclohexyl-2-hydroxyethyl)-2-ethoxynaphthalene-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27NO3/c1-2-25-19-13-12-15-8-6-7-11-17(15)20(19)21(24)22-14-18(23)16-9-4-3-5-10-16/h6-8,11-13,16,18,23H,2-5,9-10,14H2,1H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCXINONDZYOSRS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NCC(C3CCCCC3)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-cyclohexyl-2-hydroxyethyl)-2-ethoxy-1-naphthamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-methyl-4H,5H,6H,7H-[1,2]oxazolo[5,4-c]pyridine hydrochloride](/img/structure/B2444270.png)

![3-[1-benzyl-4-(pyridin-3-yl)-1H-pyrazol-3-yl]-2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enamide](/img/structure/B2444274.png)

![2-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-2-propylpentanoic acid](/img/structure/B2444276.png)

![N-(2-(diethylamino)ethyl)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide hydrochloride](/img/structure/B2444279.png)

![3-(4-bromobenzyl)-7-(p-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2444285.png)

![2-[(Piperazin-1-yl)methyl]pyrazine trihydrochloride](/img/structure/B2444288.png)

![3-[(4-ethylphenyl)sulfonyl]-6,7-difluoroquinolin-4(1H)-one](/img/structure/B2444290.png)

![1-(5-chloro-2-methylphenyl)-N-(3,4-dimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2444291.png)

![4-Bromo-2-{[(2-chloro-5-fluorophenyl)amino]methyl}phenol](/img/structure/B2444292.png)